molecular formula C13H10BrClO B1344131 4-(Benzyloxy)-1-bromo-2-chlorobenzene CAS No. 729590-57-2

4-(Benzyloxy)-1-bromo-2-chlorobenzene

Cat. No. B1344131
Key on ui cas rn: 729590-57-2
M. Wt: 297.57 g/mol
InChI Key: GBMHQPWNKOXREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06949579B2

Procedure details

2 g of 4-bromo-3-chlorophenol dissolved in 20 cm3 of dimethylformamide are added to 480 mg of sodium hydride at 60% in oil, in 10 cm3 of dimethylformamide, followed by addition of a solution of 1.38 cm3 of benzyl chloride dissolved in 5 cm3 of dimethylformamide. The reaction medium is concentrated under reduced pressure and taken up in 100 cm3 of ethyl acetate. The organic phase is washed successively with 2×50 cm3 of water and with 50 cm3 of saturated sodium chloride solution, separated out after settling of the phases has taken place, dried over magnesium sulphate, filtered and concentrated to dryness under reduced pressure (2 kPa; 50° C.) to give 3 g of crude product, which is purified by chromatography under an argon pressure of 50 kPa, on a column of silica gel (particle size 40-60 μm; diameter 2.5 cm), eluting with a cyclohexane/ethyl acetate mixture (90/10 by volume). The fractions containing the expected product are combined and evaporated under reduced pressure (2 kPa; 50° C.). 2.63 g of 1-bromo-2-chloro-4-(phenylmethoxy)benzene are obtained in the form of an orange-coloured oil which crystallizes.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.38 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[Cl:9].[H-].[Na+].[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:4][C:3]=1[Cl:9] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
480 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
1.38 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction medium is concentrated under reduced pressure
WASH
Type
WASH
Details
The organic phase is washed successively with 2×50 cm3 of water and with 50 cm3 of saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
separated out
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2 kPa; 50° C.)
CUSTOM
Type
CUSTOM
Details
to give 3 g of crude product, which
CUSTOM
Type
CUSTOM
Details
is purified by chromatography under an argon pressure of 50 kPa
WASH
Type
WASH
Details
on a column of silica gel (particle size 40-60 μm; diameter 2.5 cm), eluting with a cyclohexane/ethyl acetate mixture (90/10 by volume)
ADDITION
Type
ADDITION
Details
The fractions containing the expected product
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure (2 kPa; 50° C.)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OCC1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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